molecular formula C43H73BrN2O14S B14618156 N-(4-Bromobenzenesulfonyl)erythromycylamine CAS No. 56998-48-2

N-(4-Bromobenzenesulfonyl)erythromycylamine

Cat. No.: B14618156
CAS No.: 56998-48-2
M. Wt: 954.0 g/mol
InChI Key: YLHRPRHVBKHNDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromobenzenesulfonyl)erythromycylamine is a derivative of erythromycin, a well-known macrolide antibiotic This compound is synthesized by modifying erythromycin with a 4-bromobenzenesulfonyl group, which can alter its chemical properties and potentially enhance its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzenesulfonyl)erythromycylamine typically involves the reaction of erythromycin with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromobenzenesulfonyl)erythromycylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Bromobenzenesulfonyl)erythromycylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Bromobenzenesulfonyl)erythromycylamine is similar to that of erythromycin. It binds to the 50S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis by preventing the translocation of peptides. This action effectively halts bacterial growth and replication . The 4-bromobenzenesulfonyl group may enhance the compound’s binding affinity or alter its pharmacokinetic properties, potentially improving its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobenzenesulfonyl)erythromycylamine
  • N-(4-Methylbenzenesulfonyl)erythromycylamine

Uniqueness

N-(4-Bromobenzenesulfonyl)erythromycylamine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom’s size and electronegativity can affect the compound’s interactions with biological targets, potentially leading to different pharmacological properties compared to its chloro- and methyl-substituted analogs .

Properties

CAS No.

56998-48-2

Molecular Formula

C43H73BrN2O14S

Molecular Weight

954.0 g/mol

IUPAC Name

4-bromo-N-[10-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,9-trihydroxy-12-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-6-yl]benzenesulfonamide

InChI

InChI=1S/C43H73BrN2O14S/c1-14-31-43(10,52)36(48)24(4)33(45-61(53,54)29-17-15-28(44)16-18-29)22(2)20-41(8,51)38(60-40-34(47)30(46(11)12)19-23(3)56-40)25(5)35(26(6)39(50)58-31)59-32-21-42(9,55-13)37(49)27(7)57-32/h15-18,22-27,30-38,40,45,47-49,51-52H,14,19-21H2,1-13H3

InChI Key

YLHRPRHVBKHNDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=C(C=C4)Br)C)O)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.